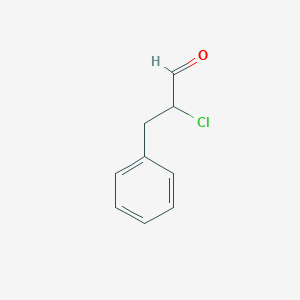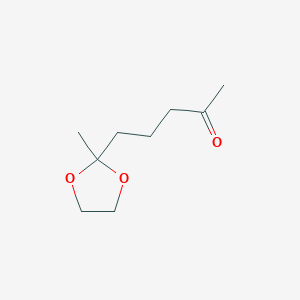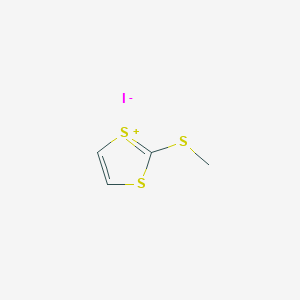
2-methylsulfanyl-1,3-dithiolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfanyl-1,3-dithiolium iodide is a chemical compound that belongs to the class of sulfur-containing heterocycles. It is characterized by the presence of a dithiol ring and a sulfanium group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-1,3-dithiolium iodide typically involves the reaction of 1,3-dithiol with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-methylsulfanyl-1,3-dithiolium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiol derivatives.
Applications De Recherche Scientifique
2-methylsulfanyl-1,3-dithiolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-methylsulfanyl-1,3-dithiolium iodide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify biological molecules. It can also interact with metal ions, forming complexes that can influence biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share a similar structure but contain a thiazolidine ring instead of a dithiol ring.
3H-1,2-Dithiole-3-thiones: These compounds have a similar dithiol ring structure but differ in their functional groups and reactivity
Uniqueness
2-methylsulfanyl-1,3-dithiolium iodide is unique due to its specific combination of a dithiol ring and a sulfanium group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
53059-74-8 |
|---|---|
Formule moléculaire |
C4H5IS3 |
Poids moléculaire |
276.2 g/mol |
Nom IUPAC |
2-methylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C4H5S3.HI/c1-5-4-6-2-3-7-4;/h2-3H,1H3;1H/q+1;/p-1 |
Clé InChI |
FAUNYRAJFMUZJQ-UHFFFAOYSA-M |
SMILES canonique |
CSC1=[S+]C=CS1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B8640422.png)
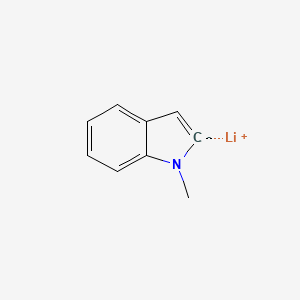
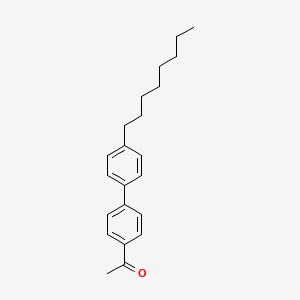
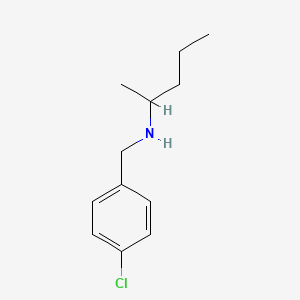
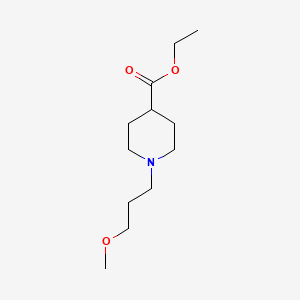
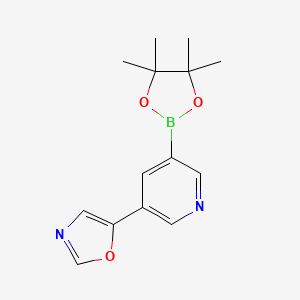
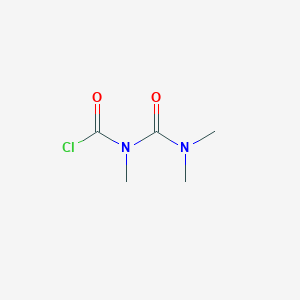

![1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone](/img/structure/B8640497.png)
![3-[(Dibenzylamino)oxy]propanoic acid](/img/structure/B8640500.png)
